Cefacetrile
Overview
Description
Cefacetrile, also spelled as cephacetrile, is a broad-spectrum first-generation cephalosporin antibiotic. It is effective in treating both gram-positive and gram-negative bacterial infections . It is marketed under the trade names Celospor, Celtol, and Cristacef .
Synthesis Analysis
Cefacetrile is synthesized by reacting 7-ACA (7-aminocephalosporanic acid) with cyanoacetyl chloride in the presence of tributylamine . A study has also developed a method for the detection of 23 antibiotic drugs from seven different classes, including cefacetrile, in bovine milk samples .Molecular Structure Analysis
The IUPAC name for Cefacetrile is (6R,7R)-3-(acetyloxymethyl)-7-[(2-cyanoacetyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid .Chemical Reactions Analysis
Cefacetrile is effective against many Gram-positive bacterial strains and somewhat less effective against Gram-negative species. It works by inhibiting bacterial cell wall synthesis .Physical And Chemical Properties Analysis
Cefacetrile has a molecular formula of C13H13N3O6S and an average mass of 339.324 Da . The density is 1.6±0.1 g/cm3, boiling point is 757.5±60.0 °C at 760 mmHg, and vapour pressure is 0.0±5.5 mmHg at 25°C .Scientific Research Applications
Cefacetrile in Bacterial Infection Treatment
Cefacetrile, also known as Cephacetrile, is a first-generation cephalosporin antibiotic that is broad-spectrum and effective in treating both Gram-positive and Gram-negative bacterial infections. It operates by inhibiting bacterial cell wall synthesis, which is crucial for bacterial growth and maintenance .
Pharmacokinetics of Cefacetrile
The pharmacodynamics of Cefacetrile reveal that it attains high serum levels and is excreted quickly via the urine, making it an efficient antibiotic choice for rapid action and clearance from the body .
Cefacetrile Stability in Food Products
Research on the stability of Cefacetrile in milk samples with varying fat content indicates that its stability increases with higher fat mass content in UHT milk. This finding is significant for ensuring the effectiveness of Cefacetrile when administered through food products .
Machine Learning Model Training
Cefacetrile data can be used to build, train, and validate predictive machine-learning models. Structured datasets involving Cefacetrile’s interactions and mechanism of action can enhance the development of these models .
Mechanism of Action
Target of Action
Cefacetrile primarily targets the penicillin-binding proteins (PBPs), specifically PBP1A and PBP1B, located inside the bacterial cell wall . These proteins play a crucial role in the final stages of peptidoglycan synthesis during bacterial cell wall assembly .
Mode of Action
The bactericidal action of Cefacetrile results from the inhibition of cell wall synthesis . By binding to specific PBPs, it inhibits the third and last stage of bacterial cell wall synthesis . Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins .
Biochemical Pathways
The primary biochemical pathway affected by Cefacetrile is the synthesis of the bacterial cell wall. The drug disrupts the cross-linking of peptidoglycan chains, leading to weakened bacterial cell walls and eventual cell lysis .
Pharmacokinetics
Cefacetrile exhibits low body distribution (Vd of 0.2 to 0.5L/.kg), short serum/plasma half-lives of elimination (approximately 1 hour), and poor metabolisation . The substance is rapidly and almost exclusively excreted via the urine . In humans, nearly 100% of a dose of Cefacetrile is excreted within 48 hours via urine as unchanged Cefacetrile (76%) and as desacetylcefacetrile or its lactone (21%) .
Result of Action
The primary result of Cefacetrile’s action is the lysis of bacterial cells due to the weakening of their cell walls . This leads to the effective treatment of infections caused by susceptible bacteria .
Safety and Hazards
properties
IUPAC Name |
(6R,7R)-3-(acetyloxymethyl)-7-[(2-cyanoacetyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O6S/c1-6(17)22-4-7-5-23-12-9(15-8(18)2-3-14)11(19)16(12)10(7)13(20)21/h9,12H,2,4-5H2,1H3,(H,15,18)(H,20,21)/t9-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRYMAQUWDLIUPV-BXKDBHETSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CC#N)SC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CC#N)SC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0022779 | |
Record name | Cephacetrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0022779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Cefacetrile | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015484 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.43e+00 g/L | |
Record name | Cefacetrile | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015484 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
In vitro tests demonstrate that the bactericidal action of cephalosporins results from inhibition of cell wall synthesis. By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, it inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins. | |
Record name | Cefacetrile | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01414 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Cefacetrile | |
CAS RN |
10206-21-0 | |
Record name | Cefacetrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10206-21-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cefacetrile [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010206210 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cefacetrile | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01414 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cephacetrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0022779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cefacetrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.449 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CEPHACETRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FDM21QQ344 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Cefacetrile | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015484 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
168-170 | |
Record name | Cefacetrile | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01414 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Cephacetrile, a first-generation cephalosporin antibiotic, targets bacterial cell wall synthesis by inhibiting penicillin-binding proteins (PBPs). [, , ] This inhibition disrupts the formation of peptidoglycan, a crucial component of the bacterial cell wall, ultimately leading to cell lysis and bacterial death.
A: Cephacetrile has the molecular formula C16H16N4O5S and a molecular weight of 376.40 g/mol. []
A: While specific spectroscopic data is not extensively discussed in the provided research, high-performance liquid chromatography (HPLC) methods have been developed for the characterization and quantification of Cephacetrile. []
A: Research indicates that Cephacetrile sodium injection exhibited compatibility issues with certain additives in 5% glucose solution. Specifically, Kanamycin sulfate, Vistamycin, Futraful, Diamox, Neophyllin, Meylon, Stronger Neo Minophagen C, Proteamin 12X, 5-FU, and Urokinase were found to accelerate Cephacetrile degradation. []
ANone: Cephacetrile itself is not known to possess catalytic properties. Its primary function is as an antibiotic targeting bacterial PBPs.
ANone: The provided research does not delve into computational chemistry or modeling studies conducted on Cephacetrile.
A: Research suggests that encapsulated forms of Cephacetrile, when suspended in specific oil bases, demonstrate sustained release properties. These formulations maintain constant drug concentrations for extended periods compared to conventional formulations, indicating improved stability and prolonged release. []
ANone: The provided research predates contemporary SHE (Safety, Health, and Environment) regulations. Hence, specific details on current SHE compliance for Cephacetrile are not discussed.
A: Studies in various animal models, including rats, rabbits, and cows, show that Cephacetrile is rapidly absorbed after intramuscular injection, reaching peak plasma levels within 20-60 minutes. [, ] It exhibits limited penetration into the brain and normal milk but achieves therapeutic concentrations in inflammatory exudates and synovial fluid. [, , , ]
A: Cephacetrile is primarily metabolized to its active metabolite, desacetylcephacetrile. [] Both the parent compound and its metabolite are predominantly excreted in the urine. [, ] The half-life of Cephacetrile is approximately 1-1.5 hours in individuals with normal renal function but can be significantly prolonged in patients with renal impairment. [, , ]
A: Cephacetrile has been studied for the treatment of various infections, including respiratory tract infections, urinary tract infections, skin and soft tissue infections, and pelvic inflammatory disease. [, , ] Studies suggest efficacy in treating these infections, although its overall clinical utility compared to other cephalosporins requires further investigation. []
A: Resistance to Cephacetrile can arise from several mechanisms, primarily the production of beta-lactamases, enzymes that hydrolyze the beta-lactam ring of cephalosporins. [, ] Reduced outer membrane permeability and efflux pumps can also contribute to resistance. []
A: Cross-resistance is a concern with beta-lactam antibiotics. While not extensively discussed in the provided research for Cephacetrile, it's likely that strains resistant to Cephacetrile may exhibit cross-resistance to other cephalosporins, especially those within the same generation. []
ANone: The provided research focuses primarily on the pharmacokinetic properties and antibacterial efficacy of Cephacetrile. Specific drug delivery and targeting strategies are not explored.
ANone: The provided research does not delve into the use of biomarkers for predicting Cephacetrile efficacy or monitoring treatment response.
A: Researchers have utilized various analytical techniques to determine Cephacetrile concentrations in different matrices. These include high-performance liquid chromatography (HPLC) [], microbiological assays [], and thin-layer chromatography (TLC). []
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